4-Ethynyl-n-ethyl-1,8-naphthalimide

Fluorogenic Probe Click Chemistry Background Suppression

Researchers requiring low-background, turn-on detection of fucosylated glycans face a trade-off between sensitivity and specificity with constitutively fluorescent probes. 4-Ethynyl-N-ethyl-1,8-naphthalimide solves this as a nonfluorescent precursor activated exclusively by CuAAC click reaction with azido-sugars. - Click product: λem 462 nm, Φ = 0.36 vs. 0.29 for 4-azido analog - Tunable kinetics: 10% conv./24 h (ligand-free) to >99% in 30 min with TBTA ligand - Validated for copper-free Sonogashira coupling with 5-iodo-2′-deoxyuridine in aqueous media

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
CAS No. 912921-26-7
Cat. No. B1663746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-n-ethyl-1,8-naphthalimide
CAS912921-26-7
Synonyms2-Ethyl-6-ethynyl-1H-benz[de]isoquinoline
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O
InChIInChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3
InChIKeyAYGXEBXIFZUSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-N-ethyl-1,8-naphthalimide – Fluorogenic Click Probe


4-Ethynyl-N-ethyl-1,8-naphthalimide (CAS 912921-26-7) is a 1,8-naphthalimide derivative characterized by an ethynyl substituent at the C-4 position and an N-ethyl group. This compound serves as a nonfluorescent precursor that becomes fluorescent upon copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azido-modified sugars, enabling specific visualization of fucosylated glycoconjugates in cellular imaging [1]. Its core photophysical utility lies in its click-activated fluorogenicity, which distinguishes it from intrinsically fluorescent analogs in the same class [1]. The compound exhibits an absorption maximum near 350 nm and, following click conjugation, yields a fluorescent product with an emission maximum of 462 nm and a quantum yield of 0.36 [1].

1 Fluorogenic CuAAC probe with reported nonfluorescent precursor state
2 Reported use in fucosylated glycan imaging via click-activated turn-on
3 Tunable click kinetics: slow intrinsic rate or ligand-accelerated completion

4-Ethynyl-N-ethyl-1,8-naphthalimide Substitution Risks


Substitution of 4-Ethynyl-N-ethyl-1,8-naphthalimide with other naphthalimide-based fluorescent probes, such as 4-amino or 4-alkoxy derivatives, or even the closely related 4-azido analog, is not functionally equivalent. The target compound is a nonfluorescent precursor that generates a fluorescence signal only upon specific bioorthogonal click reaction with an azide partner, providing a low-background, turn-on detection mechanism [1]. In contrast, 4-amino-1,8-naphthalimides are constitutively fluorescent and often operate via photoinduced electron transfer (PET) quenching mechanisms for sensing applications [2]. The 4-azido-N-ethyl-1,8-naphthalimide analog, while also click-reactive, is intrinsically fluorescent and thus lacks the background-suppression advantage of the ethynyl probe [1]. These mechanistic and photophysical distinctions preclude simple interchangeability and have direct consequences for assay sensitivity and signal-to-noise ratios in glycan imaging workflows.

Attribute
Target Compound
Common Substitute
Baseline fluorescence
Nonfluorescent
4-Azido analog: intrinsically fluorescent
Detection mode
Click-activated turn-on
4-Amino derivatives: constitutive fluorescence (PET)
Background suppression
Low-background imaging context
Azido/amino probes: may not reproduce turn-on contrast
Copper-free compatibility
Reported Sonogashira coupling
Standard CuAAC-only probes: copper required

4-Ethynyl-N-ethyl-1,8-naphthalimide: Quantitative Evidence


Fluorogenic Turn-On vs. 4-Azido Analog

4-Ethynyl-N-ethyl-1,8-naphthalimide (compound 1a) is a nonfluorescent precursor, whereas the 4-azido-N-ethyl-1,8-naphthalimide analog (compound 1b) is intrinsically fluorescent [1]. The ethynyl probe generates a fluorescent signal only upon CuAAC reaction with an azido-modified sugar, enabling true turn-on detection with minimal background [1]. In contrast, the azido probe exhibits baseline fluorescence even in the absence of a click partner, which can increase background signal and reduce detection sensitivity in imaging applications [1].

Pre-click fluorescence
Head-to-head
Target: nonfluorescent; 4-azido analog: constitutively fluorescent
Supports low-background turn-on detection workflow
Qualitative baseline comparison (PNAS 2006)
Fluorogenic Probe Click Chemistry Background Suppression

Click Product Photophysics vs. 4-Azido Analog

Following CuAAC reaction with an azidofucose analog (2a), 4-ethynyl-N-ethyl-1,8-naphthalimide (1a) yields a fluorescent product (3a) with an emission maximum of 462 nm and a quantum yield of 0.36 when excited at 357 nm [1]. The analogous click product (3b) derived from 4-azido-N-ethyl-1,8-naphthalimide (1b) and alkynylfucose (2b) exhibits an emission maximum of 422 nm and a lower quantum yield of 0.29 [1].

Click product photophysics
Head-to-head
Emission 462 nm, QY 0.36 vs. azido product 422 nm, QY 0.29 (ΔQY +0.07)
Reported higher quantum yield and red-shifted emission context
Excitation 357 nm; model fucose conjugates
Fluorescence Quantum Yield Emission Spectra Glycoconjugate Imaging

Click Reaction Kinetics vs. 4-Azido Analog

The CuAAC reaction between 4-ethynyl-N-ethyl-1,8-naphthalimide (1a) and azidofucose (2a) is inherently slow, achieving only 10% conversion after 24 hours under standard conditions, whereas the azido probe (1b) reaction with alkynylfucose (2b) completes in <30 minutes [1]. However, addition of the Tris(triazolyl)amine Cu(I) ligand accelerates the 1a reaction to completion within 30 minutes [1]. This differential reactivity provides users with tunable kinetic control for time-resolved experiments.

CuAAC kinetics
Head-to-head
Without ligand: 10% conversion in 24 h; with ligand: complete in 30 min
Supports tunable reaction kinetics for pulse-chase or rapid labeling
Monitored by LC-MS; Cu(I)/ligand system
Bioorthogonal Chemistry Reaction Kinetics CuAAC Optimization

Supramolecular Red-Shift vs. Typical Naphthalimides

Low molecular weight gelators containing 4-ethynyl-1,8-naphthalimide groups exhibit a reversible sol-gel transition accompanied by an exceptionally large red-shift of 80 nm in fluorescent emission in DMF [1]. This magnitude of red-shift is described as 'extremely sparse' for 1,8-naphthalimide derivatives in the literature [1]. The gelators also retain high fluorescence quantum yields in both solution and solid states [1].

Gelation emission shift
Class-level
80 nm red-shift upon sol-gel transition in DMF
Reported rare supramolecular assembly reporter context
Class-level inference; 4-ethynyl-naphthalimide gelators
Supramolecular Gelators π-π Stacking Stimuli-Responsive Fluorescence

Copper-Free Sonogashira Nucleoside Labeling

4-Ethynyl-N-ethyl-1,8-naphthalimide has been successfully employed in a copper-free Sonogashira cross-coupling reaction with 5-iodo-2′-deoxyuridine in aqueous medium, yielding a fluorescent nucleoside conjugate [1]. This method avoids copper cytotoxicity concerns and simplifies the labeling of DNA building blocks for bioconjugation applications [1].

Copper-free labeling
Reported
Successful Sonogashira coupling with 5-iodo-2'-deoxyuridine in aqueous medium
Supports copper-free bioconjugation method context
Aqueous coupling; avoids copper cytotoxicity concerns
DNA Labeling Sonogashira Coupling Copper-Free Chemistry

4-Ethynyl-N-ethyl-1,8-naphthalimide Applications


Fucosylated Glycan Imaging by Flow Cytometry

Researchers requiring low-background, turn-on detection of cell-surface and intracellular fucosylated glycoproteins and glycolipids should prioritize 4-Ethynyl-N-ethyl-1,8-naphthalimide over the 4-azido analog due to its nonfluorescent precursor state, which minimizes background signal and enhances the signal-to-noise ratio in flow cytometry and microscopy assays [1]. The click product's higher quantum yield (0.36 vs. 0.29) and red-shifted emission (462 nm vs. 422 nm) further improve detection sensitivity and spectral discrimination [1].

Time-Resolved Metabolic Glycan Labeling

The inherently slow CuAAC kinetics of 4-Ethynyl-N-ethyl-1,8-naphthalimide (10% conversion after 24 h without ligand) make it suitable for pulse-chase style experiments where temporally controlled, incremental labeling is desired [1]. When rapid, high-yield conjugation is required, addition of a Tris(triazolyl)amine Cu(I) ligand accelerates the reaction to completion within 30 minutes, offering users tunable kinetic control not available with the rapidly reacting 4-azido analog [1].

Stimuli-Responsive Fluorescent Gels

Materials scientists and supramolecular chemists developing self-assembled fluorescent gels should select 4-ethynyl-1,8-naphthalimide derivatives for their unique 80 nm emission red-shift upon gelation in DMF, a property described as exceptionally rare among 1,8-naphthalimide-based systems [2]. This large reversible shift provides a direct spectroscopic readout of assembly state, enabling applications in smart materials, sensors, and visual reporters for molecular organization [2].

Copper-Free DNA/Nucleoside Labeling

Investigators requiring copper-free labeling of nucleosides or DNA building blocks should utilize 4-Ethynyl-N-ethyl-1,8-naphthalimide, which has been validated for copper-free Sonogashira cross-coupling with 5-iodo-2′-deoxyuridine in aqueous medium [3]. This approach avoids copper-induced cytotoxicity or interference with downstream biological assays, making it preferable over standard CuAAC protocols for live-cell or sensitive enzymatic applications [3].

Application
Selection Property
Validation Focus
Glycan imaging probe selection
Turn-on fluorogenicity
Background suppression and signal-to-noise ratio review
Time-resolved metabolic labeling
Tunable click kinetics
Reaction rate control with/without Cu(I) ligand
Supramolecular gel reporter
Stimuli-responsive emission shift
Gelation-induced red-shift monitoring
Copper-free DNA labeling
Aqueous Sonogashira compatibility
Copper-free coupling efficiency and biocompatibility

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